5-Formyl-1h-indazole-3-carboxylic acid

Description

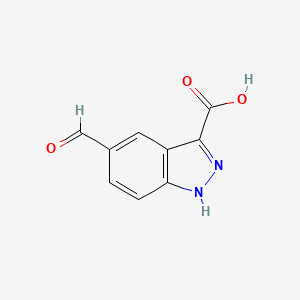

5-Formyl-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a formyl (-CHO) group at position 5 and a carboxylic acid (-COOH) group at position 3. This dual functionalization makes it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically relevant molecules. The formyl group enhances electrophilicity, enabling condensation or nucleophilic addition reactions, while the carboxylic acid moiety offers opportunities for salt formation or further derivatization .

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

5-formyl-1H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-4-5-1-2-7-6(3-5)8(9(13)14)11-10-7/h1-4H,(H,10,11)(H,13,14) |

InChI Key |

YHHWZIMQGHDWSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=NN2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-1h-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the cyclization of hydrazones with appropriate aldehydes or ketones under acidic conditions. For example, the Fischer indole synthesis can be adapted to produce indazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized procedures to ensure high yield and purity. These methods often use catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1h-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the indazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

Oxidation: 5-Carboxy-1h-indazole-3-carboxylic acid.

Reduction: 5-Hydroxymethyl-1h-indazole-3-carboxylic acid.

Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

5-Formyl-1h-indazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Formyl-1h-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the active site of the enzyme and blocking its activity. The formyl and carboxylic acid groups can interact with various molecular targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Indazole-3-carboxylic Acid Derivatives

*Hypothetical structure inferred from related compounds.

Biological Activity

5-Formyl-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Indazole Ring: A bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

- Functional Groups: A formyl group at the 5-position and a carboxylic acid group at the 3-position.

This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction: It may act as a ligand for various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Antioxidant Activity: It may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that indazole derivatives, including this compound, possess significant anticancer activity. For instance:

- Study Findings: A study demonstrated that derivatives of indazole showed antiproliferative effects on cancer cell lines such as KATO-III and MCF-7, with IC50 values ranging from 25.5 μM to 432.5 μM depending on the specific derivative tested .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Formyl-Indazole Derivative | KATO-III | 60.3 - 326.6 |

| 5-Formyl-Indazole Derivative | MCF-7 | 63.2 - 432.5 |

Antimicrobial Activity

Indazoles are also known for their antimicrobial properties. Research suggests that modifications in the indazole structure can enhance antibacterial and antifungal activity, making them candidates for developing new antibiotics.

Case Study 1: Antinociceptive Effects

In a pharmacological study involving new indazole derivatives, compounds similar to this compound were evaluated for their antinociceptive effects in animal models. One derivative was identified as a potent antagonist for the serotonin receptor (5-HT4R), showing significant pain relief in tested models .

Case Study 2: Selective Receptor Ligands

Another study focused on the discovery of selective ligands for serotonin receptors derived from indazole structures. The results indicated that certain derivatives exhibited high selectivity and potency against specific serotonin receptors, suggesting potential applications in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.